REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:3]=[C:4]([OH:11])[C:5]([N+:8]([O-:10])=[O:9])=[CH:6][CH:7]=1.Br[CH2:13][C:14]([O:16][C:17]([CH3:20])([CH3:19])[CH3:18])=[O:15].C(=O)([O-])[O-].[K+].[K+]>C(#N)C>[C:17]([O:16][C:14]([CH2:13][O:11][C:4]1[CH:3]=[C:2]([CH3:1])[CH:7]=[CH:6][C:5]=1[N+:8]([O-:10])=[O:9])=[O:15])([CH3:20])([CH3:19])[CH3:18] |f:2.3.4|
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Name
|
|
Quantity
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30.62 g
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Type
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reactant
|
Smiles
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CC=1C=C(C(=CC1)[N+](=O)[O-])O
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Name
|
|
Quantity
|
46.8 g
|
Type
|
reactant
|
Smiles
|
BrCC(=O)OC(C)(C)C
|
Name
|
|
Quantity
|
69.1 g
|
Type
|
reactant
|
Smiles
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C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
700 mL
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Type
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solvent
|
Smiles
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C(C)#N
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
|
Details
|
was refluxed for 2 h
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Duration
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2 h
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Type
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CUSTOM
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Details
|
Inorganic materials were removed by filtration
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Type
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CONCENTRATION
|
Details
|
the filtrate was concentrated
|
Type
|
ADDITION
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Details
|
The residue was diluted with ethyl acetate
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Type
|
WASH
|
Details
|
washed with brine
|
Type
|
DRY_WITH_MATERIAL
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Details
|
dried over magnesium sulfate
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Type
|
CONCENTRATION
|
Details
|
extensively concentrated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(=O)COC=1C=C(C=CC1[N+](=O)[O-])C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 54.2 g | |
YIELD: CALCULATEDPERCENTYIELD | 101.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |